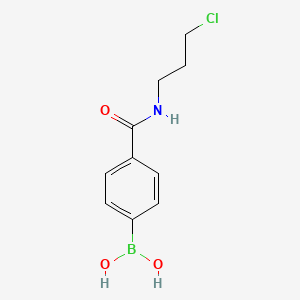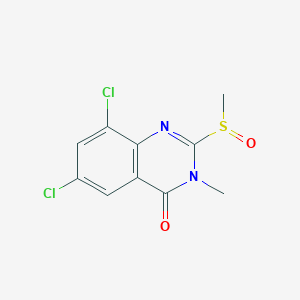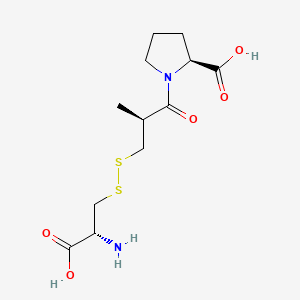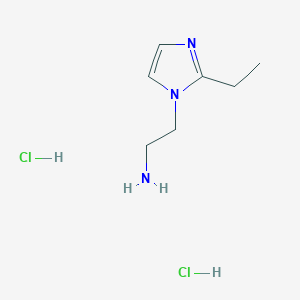
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride
Overview
Description
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H14ClN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride typically involves the following steps:
Formation of 2-Ethyl-1H-imidazole: This can be achieved by reacting 2-ethylaminotoluene with sodium nitrite.
Reaction with Chloroacetic Acid: The 2-ethyl-1H-imidazole is then reacted with chloroacetic acid to form 1H-imidazole-2-acetic acid.
Reduction and Amination: The 1H-imidazole-2-acetic acid undergoes reduction and amination to yield 1H-imidazole-2-ethanamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an enzyme activity regulator and can be used in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, catalysts, and surfactants
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This compound can also interact with receptors or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)ethanamine: This compound is similar in structure but lacks the ethyl group on the imidazole ring.
2-(1-Methyl-1H-imidazol-2-yl)thioethanamine hydrochloride: This compound has a thioether linkage instead of an ethyl group.
Uniqueness: 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-7-9-4-6-10(7)5-3-8;;/h4,6H,2-3,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOMYSFZPFLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)
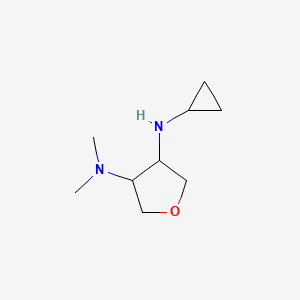

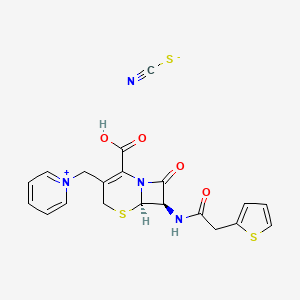
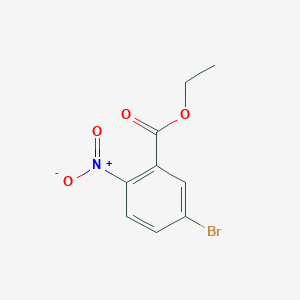
![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)
